(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine
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Overview
Description
(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine is an organic compound with a complex structure that includes both piperidine and morpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine typically involves multi-step organic reactions. One common method starts with the preparation of 1-methyl-4-piperidine, which is then reacted with 2-chloroethylmorpholine under controlled conditions to yield the desired compound . The reaction conditions often include the use of solvents like dichloromethane or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine undergoes various chemical reactions, including:
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include chloramine-T for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield N-oxides, while reduction can produce the corresponding amine derivatives.
Scientific Research Applications
(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating neurological disorders and other medical conditions.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors and enzymes, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-piperidin-4-YL)-piperazine: This compound has a similar structure but includes a piperazine ring instead of a morpholine ring.
4-(4-Methylpiperidin-1-yl)aniline: Another similar compound with a piperidine ring and an aniline group.
Properties
IUPAC Name |
1-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-14-5-2-12(3-6-14)13-4-7-15-8-10-16-11-9-15/h12-13H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOANAAFFESMCTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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